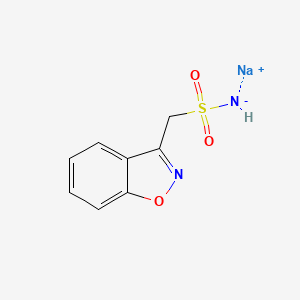

Zonisamide sodium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Zonisamide sodium salt is a synthetic compound with the chemical formula C8H7N2NaO3S. It is a derivative of zonisamide, a sulfonamide anticonvulsant used primarily to treat epilepsy and Parkinson’s disease . This compound is known for its anticonvulsant properties and is used in various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Zonisamide sodium salt can be synthesized through several methods. One common approach involves the reaction of zonisamide with sodium hydroxide to form the sodium salt. The reaction typically occurs in an aqueous solution at room temperature . The product is then purified through crystallization or other suitable methods.

Industrial Production Methods

In industrial settings, this compound is produced by reacting zonisamide with a sodium base, such as sodium hydroxide or sodium carbonate, under controlled conditions. The reaction mixture is then subjected to purification processes, including filtration and crystallization, to obtain the final product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

Zonisamide sodium salt undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted sulfonamide compounds.

Aplicaciones Científicas De Investigación

Epilepsy Treatment

Zonisamide is primarily utilized for managing partial-onset seizures. Clinical studies indicate that it is effective as an adjunctive therapy when other antiepileptic drugs fail. Typical dosages range from 200 to 600 mg/day . The drug's mechanism involves stabilizing neuronal membranes and suppressing hypersynchronization of neuronal activity .

Parkinson's Disease

Recent research highlights zonisamide's neuroprotective effects in PD. It inhibits monoamine oxidase B (MAO-B), which may contribute to its efficacy in reducing motor fluctuations and improving "OFF" times in advanced PD patients . Studies demonstrate that doses as low as 50 mg can significantly ameliorate symptoms associated with PD .

Migraine Prevention

Zonisamide has been studied for its efficacy in preventing migraines. Its mechanism may involve modulation of neurotransmitter systems and stabilization of neuronal excitability, although specific clinical outcomes require further investigation .

Neuropathic Pain Management

Evidence suggests that zonisamide can be effective in treating neuropathic pain conditions. Its action on sodium and calcium channels may help alleviate pain by stabilizing neuronal excitability .

Case Studies

Mecanismo De Acción

Zonisamide sodium salt exerts its effects through multiple mechanisms:

Sodium Channels: It blocks voltage-gated sodium channels, reducing the repetitive firing of neurons.

Calcium Channels: It inhibits T-type calcium channels, decreasing neuronal excitability.

Glutamate Release: It reduces the release of the excitatory neurotransmitter glutamate.

GABA Receptors: It modulates GABA receptors, enhancing inhibitory neurotransmission.

Comparación Con Compuestos Similares

Similar Compounds

Acetazolamide: Another sulfonamide with anticonvulsant properties.

Topiramate: A broad-spectrum anticonvulsant with multiple mechanisms of action.

Lamotrigine: An anticonvulsant that also blocks sodium channels.

Uniqueness

Zonisamide sodium salt is unique due to its combination of mechanisms, including sodium and calcium channel inhibition, glutamate release reduction, and GABA receptor modulation. This multifaceted approach makes it effective in treating a variety of seizure types and neurological conditions .

Propiedades

Número CAS |

68291-98-5 |

|---|---|

Fórmula molecular |

C8H8N2NaO3S |

Peso molecular |

235.22 g/mol |

Nombre IUPAC |

sodium;1,2-benzoxazol-3-ylmethylsulfonylazanide |

InChI |

InChI=1S/C8H8N2O3S.Na/c9-14(11,12)5-7-6-3-1-2-4-8(6)13-10-7;/h1-4H,5H2,(H2,9,11,12); |

Clave InChI |

CXGPJFFXNNHUAY-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)[NH-].[Na+] |

SMILES canónico |

C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)N.[Na] |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.